molecular formula C15H12N2O2 B149861 4-(1H-benzimidazol-1-ylmethyl)benzoic acid CAS No. 139742-50-0

4-(1H-benzimidazol-1-ylmethyl)benzoic acid

Cat. No.: B149861
CAS No.: 139742-50-0
M. Wt: 252.27 g/mol
InChI Key: KLIANJXCGMBICV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid typically involves the reaction of benzimidazole with a suitable benzyl halide derivative under basic conditions. One common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through the nucleophilic substitution of the halide by the benzimidazole, followed by acidification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Benzimidazol-1-ylmethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2)

Major Products Formed

    Oxidation: Benzoic acid derivatives

    Reduction: Benzyl alcohol derivatives

    Substitution: Nitrated or halogenated benzimidazole derivatives

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzimidazol-1-ylmethyl)benzoic acid
  • 4-(2-Phenyl-1H-benzimidazol-1-yl)methyl benzoic acid
  • 4-(1H-Benzimidazol-1-ylmethyl)benzoic acid methyl ester

Uniqueness

This compound is unique due to its specific structural features, such as the methylene bridge connecting the benzimidazole ring to the benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(benzimidazol-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-15(19)12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIANJXCGMBICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370726
Record name 4-(1H-benzimidazol-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139742-50-0
Record name 4-(1H-benzimidazol-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of methyl 4-((1H-benzo[d]imidazol-1-yl)methyl)benzoate (0.25 mmol) in dioxane (1 mL) was treated with aqueous LiOH (1 M, 1.0 mL). After stirring at 23° C. for 2 h, the reaction was neutralized with aqueous HCl (1 M, 2.0 mL) and the resulting solid was isolated by filtration. The filter cake was rinsed with water and allowed to dry in vacuo to yield 4-((1H-benzo[d]imidazol-1-yl)methyl)benzoic acid.
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0.25 mmol
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2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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